4-Piperidinyl 2-phenylacetate hydrochloride

Catalog No.
S835806
CAS No.
1219948-52-3
M.F
C13H18ClNO2
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidinyl 2-phenylacetate hydrochloride

CAS Number

1219948-52-3

Product Name

4-Piperidinyl 2-phenylacetate hydrochloride

IUPAC Name

piperidin-4-yl 2-phenylacetate;hydrochloride

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H17NO2.ClH/c15-13(10-11-4-2-1-3-5-11)16-12-6-8-14-9-7-12;/h1-5,12,14H,6-10H2;1H

InChI Key

LFZHLNSUBMDCDB-UHFFFAOYSA-N

SMILES

C1CNCCC1OC(=O)CC2=CC=CC=C2.Cl

Canonical SMILES

C1CNCCC1OC(=O)CC2=CC=CC=C2.Cl

4-Piperidinyl 2-phenylacetate hydrochloride, also known as PPAP-HCl, is an organic compound that belongs to the piperidine family. It is characterized by its white crystalline powder form and is soluble in water and ethanol. The molecular formula of this compound is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol. Its chemical structure features a piperidine ring attached to a phenylacetate group, which contributes to its unique chemical properties and biological activities .

The primary reaction pathway for synthesizing 4-piperidinyl 2-phenylacetate hydrochloride involves the esterification of 2-phenylacetic acid with piperidine. This reaction typically requires a reducing agent, such as zinc, to facilitate the formation of the ester bond. The resulting product can then be purified through recrystallization and converted into its hydrochloride salt form, enhancing its solubility and stability .

4-Piperidinyl 2-phenylacetate hydrochloride exhibits several notable biological activities:

  • Anti-inflammatory Properties: Research indicates that PPAP-HCl can inhibit the expression of inflammatory cytokines, leading to reduced inflammation.
  • Analgesic Effects: The compound has been shown to block pain signal transmission, making it potentially useful in pain management.
  • Anti-tumor Activity: Preliminary studies suggest that PPAP-HCl may have anti-tumor effects, positioning it as a candidate for cancer treatment .

The synthesis of 4-piperidinyl 2-phenylacetate hydrochloride can be achieved through various methods:

  • Esterification: This method involves reacting piperidine with 2-phenylacetic acid in the presence of a catalyst.
  • Reduction: Utilizing reducing agents like zinc can facilitate the conversion of intermediates into the final product.
  • Recrystallization: Purification of the synthesized compound is often performed through recrystallization to obtain high purity levels .

The unique properties of 4-piperidinyl 2-phenylacetate hydrochloride make it suitable for various applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and analgesic properties, it is being explored for potential therapeutic uses.
  • Synthetic Intermediate: It serves as an intermediate in the synthesis of other organic compounds and pharmaceuticals.
  • Research Tool: Its biological activities make it valuable for scientific research in pharmacology and medicinal chemistry .

Interaction studies involving 4-piperidinyl 2-phenylacetate hydrochloride have indicated that it may interact with various biological pathways, particularly those related to inflammation and pain signaling. Its ability to modulate cytokine expression suggests potential interactions with immune system pathways, which could be further explored in clinical studies .

Several compounds share structural similarities with 4-piperidinyl 2-phenylacetate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Properties
Methylphenidate HydrochlorideC₁₄H₁₉ClNO₂Used primarily for ADHD treatment; stimulant properties
2-(4-Piperidinyl)ethyl 2-phenylacetate HydrochlorideC₁₅H₂₂ClNO₂Similar structure; potential applications in drug development
2-(4-(Piperidin-4-yl)phenyl)acetic Acid HydrochlorideC₁₅H₁₉ClNO₂Semi-flexible linker in PROTAC development for targeted therapy

Uniqueness: While these compounds share structural features with PPAP-HCl, their distinct biological activities and applications set them apart. For instance, Methylphenidate is primarily a stimulant used for ADHD, whereas PPAP-HCl shows promise in anti-inflammatory and analgesic roles .

Dates

Modify: 2023-08-16

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